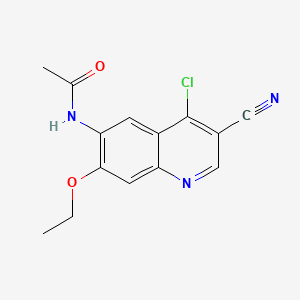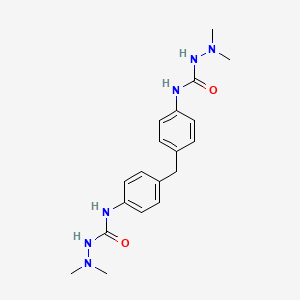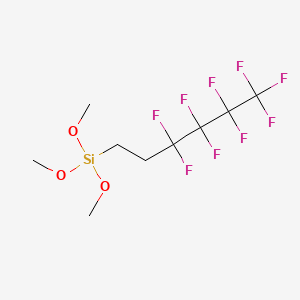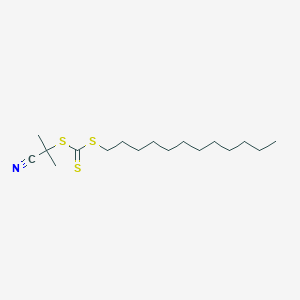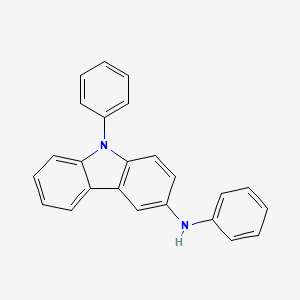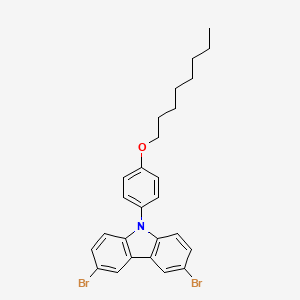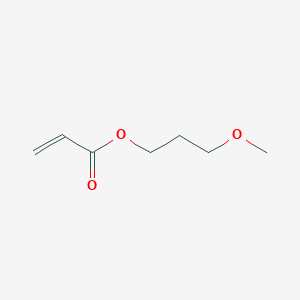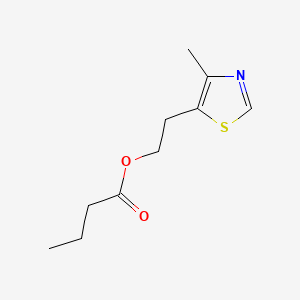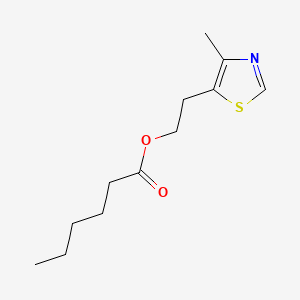
Prednisolone sodium phosphate
Vue d'ensemble
Description
Prednisolone Sodium Phosphate is a man-made form of a natural substance (corticosteroid hormone) made by the adrenal gland . It is used to treat conditions such as arthritis, blood problems, immune system disorders, skin and eye conditions, breathing problems, cancer, and severe allergies . It decreases your immune system’s response to various diseases to reduce symptoms such as pain, swelling, and allergic-type reactions .
Synthesis Analysis
According to a paper titled “Analytical Method Development and Validation of Prednisolone Sodium Phosphate by QbD Approach”, an experimental work was planned for both spectroscopic and chromatographic method development and its validation . The research work demonstrated that the UV is valid for the determination of the assay of Prednisolone sodium phosphate .
Molecular Structure Analysis
The IUPAC name of Prednisolone Sodium Phosphate is Disodium [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate . The empirical formula is C21H27Na2O8P and the molecular weight is 484.39 .
Chemical Reactions Analysis
Prednisolone Sodium Phosphate undergoes ester hydrolysis to prednisolone . After this step, the drug undergoes the normal metabolism of prednisolone .
Physical And Chemical Properties Analysis
Prednisolone Sodium Phosphate occurs as white or slightly yellow, friable granules or powder . It is freely soluble in water; soluble in methanol; slightly soluble in alcohol and in chloroform; and very slightly soluble in acetone and in dioxane .
Applications De Recherche Scientifique
Orodispersible Formulation Development
Research has explored the use of Prednisolone sodium phosphate in developing orodispersible formulations (ODF) , such as electrospun fibers, which could serve as potential alternatives to existing oral disintegrating tablets like Orapred ODT® .
Analytical Chemistry
In analytical chemistry, methods like HPLC (High-Performance Liquid Chromatography) are developed to determine the presence and concentration of Prednisolone sodium phosphate among other corticosteroids in various samples .
Colorimetric Detection
Materials science research has investigated the use of Prednisolone sodium phosphate in colorimetric detection methods. A spectrophotometric approach using Prussian blue as a chromophore has been reported for measuring corticosteroids including Prednisolone sodium phosphate .
Ion-Pair Extraction Chromatography
Prednisolone sodium phosphate is determined by ion-pair extraction chromatography in liquid formulations. This method involves a partition chromatographic column where the sample is incorporated as an immobile phase, allowing for rapid assay of the compound .
Mécanisme D'action
Target of Action
Prednisolone sodium phosphate primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammation, immune responses, and various metabolic processes .
Mode of Action
Prednisolone sodium phosphate, being a glucocorticoid, binds to the glucocorticoid receptor, leading to changes in gene expression . This binding inhibits pro-inflammatory signals and promotes anti-inflammatory signals . The drug’s interaction with its targets results in anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Biochemical Pathways
The binding of prednisolone sodium phosphate to the glucocorticoid receptor modulates the synthesis and release of numerous chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, and complement . This modulation suppresses the production of inducible NO synthase and chondrodestructive enzymes such as collagenase .
Pharmacokinetics
Prednisolone sodium phosphate undergoes ester hydrolysis to prednisolone, which then undergoes the normal metabolism of prednisolone . Prednisolone is predominantly eliminated in the urine as sulfate and glucuronide conjugate metabolites . The drug shows dose-dependent pharmacokinetics, with an increase in dose leading to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins .
Result of Action
The molecular and cellular effects of prednisolone sodium phosphate’s action are primarily anti-inflammatory and immunosuppressive . The drug’s action reduces vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation . This leads to a decrease in inflammation and immune reactions, providing relief in conditions such as allergic states, dermatologic diseases, edematous states, endocrine disorders, gastrointestinal diseases, hematologic disorders, neoplastic diseases, nervous system disorders, ophthalmic diseases, respiratory diseases, and rheumatic disorders .
Action Environment
The action, efficacy, and stability of prednisolone sodium phosphate can be influenced by various environmental factors. For instance, the bioavailability of prednisolone can be decreased when combined with sodium bicarbonate . Furthermore, the metabolism of prednisolone can be increased when combined with certain other drugs, such as somatrogon . Therefore, the patient’s overall health status, co-administration of other medications, and individual metabolic variations can all impact the drug’s action.
Safety and Hazards
Prednisolone Sodium Phosphate is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Propriétés
IUPAC Name |
disodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14-,15-,16-,18+,19-,20-,21-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZLQIPZNBPASX-OJJGEMKLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047480 | |
| Record name | Prednisolone sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prednisolone sodium phosphate | |
CAS RN |
125-02-0 | |
| Record name | Prednisolone sodium phosphate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prednisolone sodium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prednisolone 21-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE SODIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV021NXA9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Prednisolone sodium phosphate, a prodrug, is rapidly hydrolyzed in the body to prednisolone. [] Prednisolone acts by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus, modulating the transcription of various genes involved in inflammation. [, ]
A: Prednisolone binding to glucocorticoid receptors leads to the inhibition of pro-inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. [] It also suppresses the function of inflammatory cells, like lymphocytes and macrophages, further reducing inflammation. [, ]
A: The molecular formula is C21H27Na2O8P, and the molecular weight is 484.39. []
A: Key spectroscopic data include a UV absorbance maximum (λmax) at 248 nm in ethanol with a specific absorbance of 306.7. [] Infrared (IR) spectra are comparable to established reference standards. [, ]
A: Hydrolysis of the phosphate ester group is the primary degradation pathway for prednisolone sodium phosphate. []
A: Studies have shown that the inclusion of excipients like propylene glycol and glycerin can enhance the stability of prednisolone sodium phosphate in solution formulations. [] Specific formulations have been developed for various applications, including oral solutions, [, ] injectable solutions, [] and ocular drops. []
A: Ethanol, when incorporated into niosomes containing prednisolone, can enhance drug loading and improve the elasticity of the vesicles, potentially leading to enhanced ocular bioavailability. []
A: Conflicting results exist regarding the bioavailability of prednisolone acetate versus prednisolone sodium phosphate. While some studies suggest superior bioavailability for prednisolone acetate, others indicate comparable bioavailability for both forms. [, , ]
A: Studies in dogs suggest that absorption from a prednisolone slurry is superior to tablets or solutions. Reduced absorption from solutions is attributed to the poor membrane permeability of the ionized drug. []
A: Research indicates that presoaking hydrophilic contact lenses in prednisolone sodium phosphate solution can increase drug concentration in the aqueous humor and cornea compared to topical administration alone. [] Furthermore, novel drug delivery systems like niosomes, particularly those incorporating ethanol (ethoniosomes), show promise in enhancing ocular drug delivery and bioavailability. []
A: Percutaneous iontophoresis has been investigated as a method to deliver prednisolone sodium phosphate through human skin and nails. This method achieved therapeutic drug levels, highlighting its potential for treating dermatological and nail conditions. []
A: Studies comparing beclomethasone dipropionate enemas to prednisolone sodium phosphate enemas in patients with distal ulcerative colitis show comparable efficacy in controlling inflammation. [, ]
A: Research suggests that intraoperative administration of prednisolone sodium phosphate solution during LASIK surgery can significantly reduce the incidence and severity of DLK. []
A: Studies have explored the use of mucoadhesive buccal films containing prednisolone sodium phosphate for treating RAU. Results indicate these films can promote ulcer healing and reduce pain. []
A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying prednisolone sodium phosphate and its degradation products. Various HPLC methods have been developed and validated to ensure accuracy, precision, and specificity. [, , ]
A: Future research can focus on: * Developing targeted drug delivery systems to enhance efficacy and minimize systemic side effects. [, ] * Investigating the long-term effects of prednisolone sodium phosphate on different organ systems. [] * Further exploring its potential in treating various inflammatory and autoimmune conditions. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



